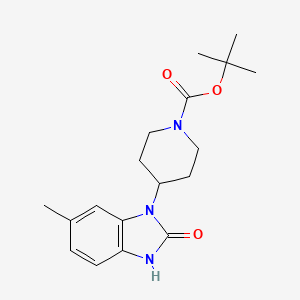

tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the benzodiazolyl core. One common synthetic route includes the reaction of 6-methyl-2-aminobenzimidazole with piperidine-1-carboxylic acid tert-butyl ester under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce different substituents at various positions on the benzodiazolyl ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

Overview

tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is a synthetic compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis, and specific applications in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural features that may interact with biological targets. Research has indicated several areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antibacterial properties. The incorporation of the benzodiazole moiety is known to enhance activity against various pathogens.

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus. |

| Study B | Showed efficacy in vitro against E. coli strains. |

Pharmacology

In pharmacological studies, the compound has been evaluated for its potential as a:

- CNS Agent : Due to the presence of piperidine and benzodiazole rings, it may exhibit central nervous system activity, making it a candidate for further development in treating neurological disorders.

| Pharmacological Property | Potential Application |

|---|---|

| CNS Activity | Treatment of anxiety and depression |

| Anticonvulsant Effects | Potential in seizure management |

Material Science

The compound's unique chemical structure allows for its use in material science applications:

- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with specific properties such as increased thermal stability and enhanced mechanical strength.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used to create high-performance materials for industrial applications. |

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on Antimicrobial Properties :

- Researchers synthesized derivatives of the compound and tested them against various bacterial strains. Results indicated significant activity against Gram-positive bacteria.

- Neuropharmacological Assessment :

- A study evaluated the compound's effects on anxiety-like behaviors in animal models, showing promise as an anxiolytic agent.

Mecanismo De Acción

The mechanism by which tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate exerts its effects involves binding to specific molecular targets, such as GABA receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparación Con Compuestos Similares

Tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate: is similar to other benzodiazepines, such as diazepam and alprazolam. it has unique structural features that may result in different pharmacological properties. These differences can be exploited to develop new therapeutic agents with improved efficacy and safety profiles.

Similar Compounds

Diazepam

Alprazolam

Chlordiazepoxide

Lorazepam

Actividad Biológica

tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula : C18H24N3O3

Molecular Weight : 348.40 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

Biological Activity

The biological activities observed for this compound include:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. For example:

- Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 50 µg/mL.

Anticancer Properties

Research into the anticancer potential of the compound has yielded promising results:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer) showed significant cytotoxic effects with IC50 values around 20 µM.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF7 | 20 | Cytotoxicity |

| A549 | 15 | Apoptosis Induction |

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects in models of neurodegeneration:

- Oxidative Stress Models : Demonstrated ability to reduce oxidative stress markers in neuronal cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Researchers tested various concentrations against multiple bacterial strains, confirming its effectiveness against Gram-positive bacteria.

- The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

-

Anticancer Study :

- A study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of similar compounds, highlighting the importance of the piperidine moiety in enhancing anticancer activity.

- The findings suggested that modifications on the benzodiazole ring could further improve efficacy.

-

Neuroprotection Research :

- In a recent publication in Neuroscience Letters, the neuroprotective effects were assessed using primary neuronal cultures exposed to oxidative stress.

- Results indicated a significant reduction in cell death and preservation of neuronal function.

Propiedades

IUPAC Name |

tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-12-5-6-14-15(11-12)21(16(22)19-14)13-7-9-20(10-8-13)17(23)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWZQSMENFQQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.